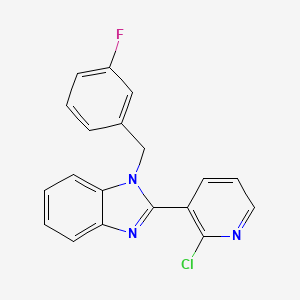

2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(3-fluorophenyl)methyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3/c20-18-15(7-4-10-22-18)19-23-16-8-1-2-9-17(16)24(19)12-13-5-3-6-14(21)11-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQJMSFZGQBSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)C4=C(N=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole typically involves multiple steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the Pyridinyl Group: The 2-chloro-3-pyridinyl group can be introduced via a nucleophilic substitution reaction, where the chlorine atom acts as a leaving group.

Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the benzimidazole nitrogen with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The chlorine atom in the pyridinyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole as an anticancer agent. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole have been evaluated for their ability to inhibit cell proliferation in breast cancer models (MDA-MB-231) with promising results .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity. In vitro studies indicated that it effectively inhibits the growth of both bacterial and fungal strains. For example, compounds similar to this benzimidazole derivative showed minimal inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Candida albicans .

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials with enhanced stability and reactivity. Its unique structural properties allow for exploration in synthetic methodologies that could lead to innovative material solutions .

Case Study 1: Antiproliferative Activity

A study conducted by Moneer et al. synthesized various benzimidazole derivatives and evaluated their antiproliferative activity against cancer cell lines. Compound 2g from the study exhibited superior inhibition against MDA-MB-231 cells with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of benzimidazole derivatives similar to the compound . The study found that certain derivatives had MIC values comparable to established antibiotics, indicating their potential as alternative therapeutic agents against resistant strains .

Wirkmechanismus

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the inhibition or activation of these targets, leading to the desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-chloro-3-pyridinyl)-1H-benzimidazole

- 1-(3-fluorobenzyl)-1H-benzimidazole

- 2-(3-pyridinyl)-1H-benzimidazole

Uniqueness

Compared to these similar compounds, 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole stands out due to the presence of both the 2-chloro-3-pyridinyl and 3-fluorobenzyl groups. This unique combination of substituents enhances its biological activity and makes it a versatile compound for various applications.

Biologische Aktivität

2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole (CAS Number: 338411-26-0) is a synthetic organic compound that belongs to the benzimidazole class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. The unique structural features of this compound, including the presence of a chlorinated pyridinyl group and a fluorobenzyl moiety, contribute to its biological efficacy.

- Molecular Formula : C19H13ClFN3

- Molecular Weight : 337.78 g/mol

- InChI Key : ZJQJMSFZGQBSQD-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various benzimidazole derivatives, it was noted that compounds similar to this compound showed promising activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis with minimal inhibitory concentration (MIC) values as low as 4 μg/mL .

Anticancer Activity

The antiproliferative effects of this compound have been studied extensively. For instance, it has demonstrated IC50 values indicating effective inhibition of cancer cell lines, including the MDA-MB-231 breast cancer cell line. The results suggest that the compound induces apoptosis through mechanisms such as mitochondrial membrane disruption and caspase activation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 16.38 | Apoptosis via mitochondrial pathway |

| Staphylococcus aureus | 4 | Antibacterial action |

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity against pathogens like Candida albicans. The antifungal efficacy was moderate, with MIC values around 64 μg/mL for certain derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.

- DNA Interaction : Potential binding to nucleic acids may disrupt replication and transcription processes.

Study on Antiproliferative Effects

In a study published by the American Chemical Society, various benzimidazole derivatives were synthesized and tested for their antiproliferative properties. The results indicated that the presence of lipophilic substituents significantly enhanced the anticancer activity of these compounds. Specifically, derivatives similar to this compound exhibited improved cytotoxicity against cancer cell lines compared to their less lipophilic counterparts .

Comparative Analysis with Similar Compounds

A comparative analysis with other benzimidazole derivatives revealed that this compound stands out due to its unique combination of substituents which enhances its biological activity. For example:

| Compound | Activity Type | Notable Efficacy |

|---|---|---|

| 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl) | Anticancer | Effective against MDA-MB-231 |

| 2-(2-chloro-3-pyridinyl)-1H-benzimidazole | Antibacterial | MIC = 8 μg/mL |

| 1-(4-fluorobenzyl)-1H-benzimidazole | Antifungal | MIC = 64 μg/mL |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, and how can intermediates be optimized for yield?

- Methodology :

- Utilize multi-step protocols involving nucleophilic substitution and cyclization reactions. For example, adapt the quinoxalinone rearrangement method (Figure 3 in ) for synthesizing 2-heteroaryl benzimidazoles .

- Optimize intermediates via column chromatography (e.g., as in ’s purification of ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-benzimidazole derivatives) and monitor reaction progress with TLC .

- Yield improvements can be achieved by adjusting solvent polarity (e.g., DMF for solubility) and temperature gradients during cyclization.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- Employ single-crystal X-ray diffraction (as in ) to resolve bond angles and torsional strain in the benzimidazole core .

- Validate purity via / NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for pyridinyl/fluorobenzyl groups) and high-resolution mass spectrometry (HRMS) to match theoretical vs. observed molecular weights within 5 ppm error .

Q. What safety protocols are critical when handling fluorinated/chlorinated benzimidazoles?

- Methodology :

- Follow guidelines in and : use fume hoods for volatile intermediates, wear nitrile gloves (≥0.1 mm thickness) to prevent dermal absorption, and store compounds in amber vials at 4°C to avoid photodegradation .

- Implement waste segregation for halogenated byproducts (e.g., chlorinated solvents) as per EPA protocols.

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives with enhanced bioactivity?

- Methodology :

- Use quantum chemical calculations (e.g., DFT for HOMO-LUMO analysis) to predict electronic effects of substituents (e.g., 3-fluorobenzyl vs. 4-fluorophenyl in ) on π-π stacking interactions .

- Apply ICReDD’s reaction path search algorithms () to simulate intermediates and transition states, reducing trial-and-error synthesis by 30–50% .

Q. How to resolve contradictions in reported reaction yields for analogous benzimidazoles?

- Methodology :

- Conduct a Design of Experiments (DoE) analysis () to isolate variables (e.g., catalyst loading, solvent/base ratios). For example, use a 2 factorial design to test the impact of temperature (60–100°C) and reaction time (12–24 hrs) .

- Apply ANOVA to identify statistically significant factors (p < 0.05) and optimize conditions using response surface methodology (RSM).

Q. What advanced techniques characterize substituent effects on the compound’s reactivity?

- Methodology :

- Perform Hammett studies to quantify electronic effects of substituents (e.g., σ values for chloro vs. fluoro groups) on reaction rates in SNAr mechanisms .

- Use synchrotron-based XAS (X-ray absorption spectroscopy) to probe coordination geometry in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings).

Q. How to address spectral overlap in NMR for structurally similar impurities?

- Methodology :

- Implement 2D NMR techniques (e.g., - HSQC) to resolve overlapping aromatic signals, as demonstrated in for benzimidazole hydration states .

- Pair with LC-MS/MS (MRM mode) to detect trace impurities (<0.1%) using fragmentation patterns (e.g., m/z 352.63 for a common byproduct, as in ) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.